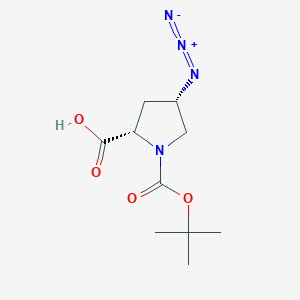

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid

説明

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of azidopyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an azido group on the pyrrolidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-proline.

Protection: The amino group of (S)-proline is protected using a tert-butoxycarbonyl (Boc) group to form (S)-1-Boc-proline.

Azidation: The carboxylic acid group is then converted to an azido group through a series of reactions involving the formation of an intermediate ester, followed by nucleophilic substitution with sodium azide.

Cyclization: The azido ester undergoes cyclization to form the pyrrolidine ring, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the azidation and cyclization steps to improve yield and reduce reaction times.

化学反応の分析

Types of Reactions

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium azide for nucleophilic substitution.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

Reduction: (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid.

Cycloaddition: Triazole derivatives.

科学的研究の応用

Peptide Synthesis

Overview : The compound serves as a crucial building block in peptide synthesis. Its azido group enables click chemistry, facilitating the attachment of diverse functional groups.

Case Study : In a recent study, researchers utilized (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid to synthesize novel peptide-based therapeutic agents. The incorporation of the azido group allowed for efficient conjugation with biomolecules, enhancing the therapeutic efficacy of the resulting peptides.

Drug Development

Overview : This compound plays a pivotal role in drug development, particularly in creating prodrugs that require specific bioactivation. Its unique structure aids in enhancing drug efficacy and minimizing side effects.

Case Study : A notable application involved the design of antiviral agents where this compound was used to develop inhibitors targeting Hepatitis C virus replication. The azido group facilitated the formation of triazole derivatives that exhibited potent antiviral activity.

Bioconjugation

Overview : The compound is extensively used in bioconjugation processes, allowing for the linkage of biomolecules such as proteins and antibodies. This application is essential for developing targeted drug delivery systems.

Case Study : Researchers demonstrated the use of this compound in creating antibody-drug conjugates (ADCs). The azido group enabled selective conjugation to antibodies, leading to improved specificity and reduced off-target effects in cancer therapy.

Material Science

Overview : Its properties are exploited to create functionalized polymers and materials used in various applications, including drug delivery systems and coatings.

Case Study : A study highlighted the use of this compound in synthesizing polymeric nanoparticles for drug delivery. The functionalization with this compound improved the stability and release profiles of encapsulated drugs.

Research in Chemical Biology

Overview : The compound is instrumental in studying biological processes at the molecular level, providing insights into disease mechanisms and potential therapeutic interventions.

Case Study : Investigations into enzyme interactions revealed that this compound could act as a substrate for specific hydrolases, offering insights into metabolic pathways relevant to drug metabolism and toxicity.

Summary Table of Applications

| Application Area | Description | Case Study Highlights |

|---|---|---|

| Peptide Synthesis | Key building block for peptide synthesis using click chemistry | Novel peptide-based therapeutic agents synthesized with enhanced efficacy |

| Drug Development | Creation of prodrugs for enhanced bioactivation | Development of antiviral agents targeting Hepatitis C virus replication |

| Bioconjugation | Linking biomolecules for targeted drug delivery systems | Creation of antibody-drug conjugates with improved specificity |

| Material Science | Functionalized polymers for drug delivery systems | Synthesis of polymeric nanoparticles improving drug stability and release profiles |

| Chemical Biology | Insights into biological processes and disease mechanisms | Identification of substrate interactions with specific hydrolases |

作用機序

The mechanism of action of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group can be converted to an amine or participate in cycloaddition reactions, enabling the synthesis of a wide range of derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivative being studied.

類似化合物との比較

Similar Compounds

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid: Lacks the Boc protecting group.

(2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid: The azido group is reduced to an amine.

(2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid: The azido group is replaced with a hydroxyl group.

Uniqueness

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the azido group, which provide versatility in chemical synthesis

生物活性

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a chiral compound notable for its diverse applications in organic synthesis and medicinal chemistry. The presence of the azido group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₃H₁₈N₄O₄, with a molecular weight of approximately 286.31 g/mol. It exists as a white crystalline powder and is soluble in organic solvents.

The biological activity of this compound is primarily attributed to its azido group, which can undergo various chemical transformations. These transformations include:

- Nucleophilic Substitution Reactions : The azido group can be replaced by other functional groups, allowing for the modification of biological molecules.

- Reduction to Amines : The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst, which can enhance the compound's biological interactions.

- Cycloaddition Reactions : The azido group participates in cycloaddition reactions with alkynes, forming triazole derivatives that may exhibit distinct biological activities.

These reactions facilitate the compound's ability to interact with various biological targets, potentially leading to inhibitory effects on enzymes or modifications of protein functions .

Biological Activity and Applications

Research indicates that this compound has notable potential in several areas:

1. Drug Development

The compound has been investigated for its role in drug design, particularly as a precursor for synthesizing antiviral and anticancer agents. Its ability to modify proteins and enzymes makes it a candidate for developing targeted therapies .

2. Enzyme Mechanism Studies

It is utilized in studies examining enzyme mechanisms due to its capacity to form covalent bonds with active site residues. This property allows researchers to explore enzyme inhibition and activation processes .

3. Protein Modification

The azido group provides a handle for bioconjugation techniques, enabling the attachment of various biomolecules for labeling or therapeutic purposes .

Case Studies

Several studies have highlighted the biological relevance of this compound:

特性

IUPAC Name |

(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477450 | |

| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-65-2 | |

| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。